N-(4-chlorophenyl)morpholine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZZDRMAUJOWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52625-27-1 | |
| Record name | 52625-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Pathways for N 4 Chlorophenyl Morpholine 4 Carboxamide
Established Synthetic Routes and Reaction Conditions
The formation of the core urea linkage in N-(4-chlorophenyl)morpholine-4-carboxamide is central to its synthesis. This is typically achieved through amidation and coupling reactions, which can be part of both single and multi-step synthetic sequences.
Amidation and Coupling Reactions in this compound Synthesis
A direct and established method for the synthesis of this compound involves the reaction of morpholine (B109124) with a suitable acylating agent derived from 4-chloroaniline (B138754). One documented procedure utilizes the reaction of morpholine with (4-chlorophenyl)carbamic chloride. nih.gov This reaction, a form of amidation, directly forms the desired urea linkage.
The reaction conditions for this synthesis are summarized in the table below:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| Morpholine | (4-chlorophenyl)carbamic chloride | Ethanol | Reflux | 4 h | 65% |
This method represents a straightforward approach to the target molecule, relying on the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of the carbamic chloride. The use of a polar protic solvent like ethanol facilitates the reaction, and heating under reflux provides the necessary activation energy.
Multi-Step Organic Synthesis Strategies
While direct coupling methods are efficient, multi-step syntheses offer greater flexibility for the introduction of various functional groups and for building molecular complexity. A general multi-step strategy for N-aryl-morpholine-4-carboxamides can be envisioned starting from readily available precursors. For instance, a synthetic sequence could begin with the appropriate aniline derivative, which is then converted to an isocyanate, followed by reaction with morpholine.
A representative multi-step synthesis of a related N-aryl morpholine carboxamide derivative involves the following general steps:
Nitration: Introduction of a nitro group onto an aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Amide Coupling: Formation of an amide bond with a carboxylic acid.
Cyclization/Further Modification: Subsequent reactions to form the desired heterocyclic scaffold.
Exploration of Novel Synthetic Approaches and Derivatization Methods
The development of more efficient, sustainable, and versatile synthetic methods is a continuous effort in organic chemistry. This includes the application of green chemistry principles and the exploration of regioselective functionalization to create derivatives of the core this compound scaffold.
Regioselective Functionalization and Modification of the Scaffold
Regioselective functionalization allows for the precise modification of a molecule at a specific position, enabling the synthesis of a library of related compounds for structure-activity relationship studies. For this compound, regioselective functionalization could be targeted at either the chlorophenyl ring or the morpholine ring.
A recent photocatalytic method for the synthesis of substituted 2-aryl morpholines highlights a novel approach to constructing the morpholine ring with specific stereochemistry and substitution patterns. nih.gov This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and diastereoselectivity. nih.gov Such a strategy could potentially be adapted to synthesize derivatives of this compound by incorporating the carboxamide moiety at a suitable stage.
Green Chemistry Principles in the Synthesis of Morpholine Carboxamides
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.comscienceinfo.comchemijournal.com Key principles include the use of renewable feedstocks, atom economy, and the use of safer solvents and reagents.
In the context of this compound synthesis, green chemistry principles could be applied in several ways:
Catalytic Approaches: Utilizing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste. For the amide bond formation, catalytic methods are well-established. growingscience.com
Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core tenet of green chemistry. The synthesis of N-formyl morpholine, a green solvent, from morpholine and formic acid has been reported, showcasing a move towards safer reaction media. cell.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Direct addition reactions, such as the reaction of an isocyanate with an amine, generally have high atom economy.
Renewable Feedstocks: While not directly applicable to this specific molecule based on current common starting materials, future innovations may allow for the synthesis of the aromatic and heterocyclic components from bio-based resources.
The development of green urea synthesis via electrocatalysis and photocatalysis from CO2 and nitrogenous small molecules, although focused on the parent urea, points towards future sustainable methods for producing urea derivatives. researchgate.net
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing new synthetic methodologies. The key transformation in the synthesis of this compound is the formation of the N,N'-disubstituted urea linkage.
This typically proceeds via the nucleophilic addition of an amine (morpholine) to an isocyanate or a related electrophilic carbonyl species. A computational study on the formation of urethanes (structurally related to ureas) from phenyl isocyanate and butan-1-ol in the presence of morpholine as a catalyst provides insight into the role of the amine. nih.gov The study suggests that the reaction proceeds through the formation of a trimolecular complex involving the isocyanate, the alcohol (or amine in the case of urea formation), and the morpholine catalyst. nih.gov
In the direct synthesis from morpholine and (4-chlorophenyl)carbamic chloride, the mechanism involves the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of the carbamic chloride, followed by the elimination of hydrogen chloride. The presence of a base or the second equivalent of morpholine can neutralize the HCl formed.
The reaction between morpholine and trimethylsilyl isocyanate has been shown to result in a mixture of tautomeric forms of the resulting silicon-containing urea, N-(trimethylsilyl) morpholine-4-carboxamide (B177924) and trimethylsilylmorpholine-4-carboximidoate. scispace.com This indicates the complexity of the reaction pathways and the potential for different product distributions depending on the specific reagents and conditions employed. Further kinetic and computational studies would be beneficial for a more detailed understanding of the reaction mechanism for the synthesis of this compound.
Analysis of Reaction Intermediates and Transition States
The synthesis of this compound is commonly achieved through the reaction of morpholine with a suitable electrophilic partner, such as (4-chlorophenyl)carbamoyl chloride. The reaction mechanism proceeds via a nucleophilic acyl substitution.
Reaction Mechanism:
Nucleophilic Attack: The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the (4-chlorophenyl)carbamoyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. In this state, the carbonyl carbon is sp³-hybridized, and a negative charge resides on the oxygen atom.
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride leaving group. A subsequent deprotonation of the nitrogen atom from the morpholine moiety results in the final product, this compound.
Computational studies on analogous reactions, such as urethane formation catalyzed by morpholine, suggest that the transition state for the nucleophilic attack is a critical determinant of the reaction rate. nih.govnih.gov While specific computational data for the synthesis of this compound is not extensively available in the reviewed literature, the energy profile of the reaction is expected to follow this established pathway. The stability of the tetrahedral intermediate and the energy barrier of the transition states are influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the phenyl ring.
A data table summarizing the key aspects of the likely reaction intermediates and transition states is presented below, based on general principles of nucleophilic acyl substitution.
| Species | Hybridization of Carbonyl Carbon | Key Bond Formations/Breakages | Relative Energy |
| Reactants | sp² | - | Low |
| Transition State 1 | sp² → sp³ | Partial N-C bond formation | High (Energy Barrier) |
| Tetrahedral Intermediate | sp³ | Full N-C bond formed, C-O single bond | Intermediate |
| Transition State 2 | sp³ → sp² | Partial C-Cl bond breakage | High (Energy Barrier) |
| Products | sp² | C-Cl bond broken, C=O bond reformed | Lowest |
This table is a generalized representation based on established mechanisms for nucleophilic acyl substitution reactions.
Stereochemical Considerations in Synthesis (if applicable to derivatives)
For the parent compound, this compound, the morpholine ring adopts a stable chair conformation. nih.gov As this molecule is achiral, stereochemical considerations are not a factor in its direct synthesis.
However, if derivatives of this compound were to be synthesized with substituents on the morpholine ring, stereochemistry would become a critical aspect. The introduction of one or more stereocenters on the morpholine ring would necessitate stereoselective synthetic strategies to control the relative and absolute configuration of the final products.
Advanced asymmetric synthetic methods that could be applicable to the synthesis of chiral derivatives include:
Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium complexes with chiral phosphine ligands, has been successful in the asymmetric hydrogenation of unsaturated morpholine precursors to yield chiral 2-substituted morpholines with high enantioselectivity. nih.govsemanticscholar.org
Palladium-Catalyzed Carboamination: Enantiomerically pure amino alcohols can be used as starting materials in palladium-catalyzed carboamination reactions to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
Organocatalysis: Chiral organocatalysts, such as those derived from proline, have been employed in aza-Michael additions to construct chiral morpholine rings. figshare.com
The choice of synthetic route would depend on the desired stereochemical outcome (i.e., the specific enantiomer or diastereomer). The stereochemistry of the final derivative would be confirmed using analytical techniques such as chiral chromatography and polarimetry, in addition to standard spectroscopic methods.
To date, the scientific literature specifically detailing the synthesis of chiral derivatives of this compound and the associated stereochemical considerations is limited. The application of the above-mentioned advanced methodologies to this specific class of compounds remains an area for future research.
Molecular Structure, Conformation, and Crystallographic Analysis of N 4 Chlorophenyl Morpholine 4 Carboxamide
X-ray Crystallographic Elucidation of Solid-State Structure
The solid-state structure of N-(4-chlorophenyl)morpholine-4-carboxamide was determined through single-crystal X-ray diffraction analysis. nih.gov This powerful analytical method provides detailed information about the spatial coordinates of each atom in the crystal, allowing for the precise calculation of unit cell dimensions, bond lengths, and bond angles.
The crystallographic analysis revealed that this compound crystallizes in the orthorhombic system. The unit cell is the fundamental repeating unit of a crystal lattice. For this compound, the dimensions of the unit cell and other crystal data were determined at a temperature of 293 K using Molybdenum Kα radiation. nih.gov The key parameters are summarized in the table below.
| Crystal Data | Value |
| Formula | C₁₁H₁₃ClN₂O₂ |
| Molecular Weight (Mr) | 240.68 |
| Crystal System | Orthorhombic |
| a (Å) | 9.3359 (19) |
| b (Å) | 11.105 (2) |
| c (Å) | 22.426 (5) |
| Unit Cell Volume (V) (ų) | 2325.0 (8) |
| Molecules per Unit Cell (Z) | 8 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
Data sourced from Li (2011). nih.gov
The precise measurement of atomic positions allows for a detailed analysis of the molecule's internal geometry. The bond lengths and angles within this compound fall within expected ranges for similar chemical structures. The carboxamide linkage and the geometry of the aromatic ring and morpholine (B109124) moiety are critical features of the molecular structure.
Selected bond lengths and angles are presented in the tables below, providing insight into the covalent framework of the molecule. nih.gov
Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| Cl1 | C9 | 1.7452 (16) |
| O1 | C1 | 1.415 (3) |
| O1 | C4 | 1.417 (3) |
| O2 | C5 | 1.2390 (19) |
| N1 | C5 | 1.351 (2) |
| N1 | C1 | 1.463 (3) |
| N1 | C2 | 1.464 (3) |
| N2 | C5 | 1.351 (2) |
| N2 | C6 | 1.4211 (19) |
| C1 | C3 | 1.511 (4) |
| C2 | C4 | 1.509 (4) |
Data sourced from Li (2011). nih.gov
Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C1 | O1 | C4 | 110.12 (18) |
| C5 | N1 | C1 | 117.56 (16) |
| C5 | N1 | C2 | 117.38 (16) |
| C1 | N1 | C2 | 111.41 (17) |
| C5 | N2 | C6 | 126.10 (15) |
| O2 | C5 | N1 | 121.78 (16) |
| O2 | C5 | N2 | 122.93 (16) |
| N1 | C5 | N2 | 115.28 (15) |
Data sourced from Li (2011). nih.gov
Conformational Analysis of the Morpholine Ring and Overall Molecular Architecture
The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, is not planar. In the crystal structure of the title compound, the morpholine ring (N1/C1/C2/C3/C4/O1) adopts a stable chair conformation. nih.gov This is a common and energetically favorable conformation for six-membered saturated rings, as it minimizes both angle strain and torsional strain.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is directed by a combination of intermolecular forces. In the crystal structure of this compound, hydrogen bonding plays a crucial role in defining the packing motif.
The molecules are linked into one-dimensional chains by intermolecular N—H⋯O hydrogen bonds. nih.gov Specifically, the hydrogen atom attached to the amide nitrogen (N2) of one molecule forms a hydrogen bond with the carbonyl oxygen atom (O2) of an adjacent molecule. This interaction connects the molecules head-to-tail, forming infinite chains that propagate along the direction in the crystal lattice. nih.gov These chains then pack together to form the three-dimensional crystal structure.
π-π Stacking and Other Non-Covalent Interactions
However, the primary crystallographic study on this compound does not provide a detailed analysis of significant π-π stacking or other specific non-covalent interactions beyond the prominent hydrogen bonding network. nih.gov A comprehensive understanding of these weaker interactions would likely require further computational analysis, such as Hirshfeld surface analysis, which can quantify and visualize the various intermolecular contacts within the crystal.
Advanced Spectroscopic Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-(4-chlorophenyl)morpholine-4-carboxamide in solution. Analysis of one- and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three primary components of the molecule: the morpholine (B109124) ring, the 4-chlorophenyl group, and the amide proton.
Morpholine Protons: The eight protons of the morpholine ring, which adopts a chair conformation in its stable state, are chemically equivalent in pairs. They typically appear as two multiplets in the approximate range of δ 3.4–3.8 ppm. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are generally deshielded and appear slightly downfield compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). These signals often present as apparent triplets due to coupling with the adjacent methylene (B1212753) group protons.
4-Chlorophenyl Protons: The 1,4-disubstituted aromatic ring gives rise to a characteristic AA'BB' system. This pattern typically resolves into two apparent doublets, each integrating to two protons. The protons ortho to the chlorine atom are expected at a different chemical shift than those ortho to the carboxamide nitrogen due to differing electronic effects. The expected region for these aromatic protons is between δ 7.2 and 7.6 ppm.
Amide Proton (N-H): A single, often broad, singlet corresponding to the amide proton is anticipated. Its chemical shift is highly dependent on solvent and concentration, but typically falls in the range of δ 8.0–9.0 ppm. The broadening is a result of quadrupole effects from the adjacent nitrogen atom and potential chemical exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Morpholine H (N-CH₂) | ~ 3.4 - 3.6 | t (triplet) | 4H |
| Morpholine H (O-CH₂) | ~ 3.6 - 3.8 | t (triplet) | 4H |
| Aromatic H (ortho to Cl) | ~ 7.2 - 7.4 | d (doublet) | 2H |
| Aromatic H (ortho to NH) | ~ 7.4 - 7.6 | d (doublet) | 2H |
| Amide H (N-H) | ~ 8.0 - 9.0 | s (singlet, broad) | 1H |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Eight distinct signals are expected for the eight unique carbon environments in this compound.
Carboxamide Carbonyl (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic signal expected in the range of δ 155–165 ppm.
Aromatic Carbons: Four signals are anticipated for the 4-chlorophenyl ring. The carbon atom bonded to the nitrogen (C-N) and the carbon atom bonded to chlorine (C-Cl) are ipso-carbons with distinct chemical shifts. The two pairs of equivalent CH carbons will also produce two separate signals. These aromatic signals typically appear between δ 120 and 140 ppm.
Morpholine Carbons: The four carbon atoms of the morpholine ring produce two signals. The carbons adjacent to the oxygen atom (O-CH₂) are more deshielded and appear further downfield (typically δ 65–70 ppm) than the carbons adjacent to the carboxamide-linked nitrogen (N-CH₂), which are expected around δ 40–45 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxamide (C=O) | ~ 155 - 165 |
| Aromatic (C-N) | ~ 135 - 140 |
| Aromatic (C-Cl) | ~ 128 - 133 |
| Aromatic (CH) | ~ 120 - 130 |
| Morpholine (O-CH₂) | ~ 65 - 70 |
| Morpholine (N-CH₂) | ~ 40 - 45 |
While 1D NMR provides primary assignments, 2D NMR experiments are essential for definitive structural confirmation by revealing through-bond and through-space correlations. nih.gov
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. It would show a cross-peak between the two different morpholine proton signals, confirming their adjacent relationship. It would also show correlation between the ortho and meta protons on the chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals in the δ 3.4–3.8 ppm range to the morpholine carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting the molecular fragments. Correlations would be expected from the amide proton (N-H) to the carbonyl carbon and the ipso-carbon of the phenyl ring. Furthermore, long-range couplings from the morpholine protons adjacent to the nitrogen (N-CH₂) to the carbonyl carbon would be observed, unequivocally confirming the morpholine-carboxamide linkage.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in the molecule and the nature of intermolecular bonding.
The IR and Raman spectra of this compound are dominated by vibrations of the carboxamide group and the substituted aromatic ring.
N-H Stretching: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.
C-H Stretching: Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring appear as stronger bands just below 3000 cm⁻¹.
C=O Stretching (Amide I Band): The most intense band in the IR spectrum is the amide I band, which is primarily due to the C=O stretching vibration. It is expected in the region of 1640–1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding.
N-H Bending (Amide II Band): This band, arising from a combination of N-H in-plane bending and C-N stretching, is found between 1550 and 1640 cm⁻¹ and is a characteristic feature of secondary amides.
C-O-C Stretching: The asymmetric stretching of the ether linkage in the morpholine ring gives rise to a strong band, typically around 1115 cm⁻¹.
C-Cl Stretching: A moderately strong band corresponding to the C-Cl stretch is expected in the fingerprint region, often between 1000 and 1100 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H Stretch | Amide N-H | 3200 - 3400 | Medium, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (Morpholine) | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | Carboxamide C=O | 1640 - 1680 | Very Strong |
| N-H Bend (Amide II) | Amide N-H / C-N | 1550 - 1640 | Strong |
| C-O-C Stretch | Ether (Morpholine) | ~ 1115 | Strong |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium-Strong |
In the solid state, this compound molecules are linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.net This interaction has significant and predictable effects on the vibrational spectrum. nih.govnasa.gov
The formation of an N-H···O=C hydrogen bond weakens the N-H bond, causing its stretching frequency to decrease (a "red shift") and the corresponding absorption band to become broader and more intense compared to a non-hydrogen-bonded state. researchgate.net Concurrently, the hydrogen bond donates electron density into the carbonyl group's antibonding orbitals, which weakens the C=O double bond. This also results in a red shift of the Amide I band to a lower wavenumber than would be observed for an unassociated carbonyl group. nih.gov Therefore, the precise positions of the N-H and C=O stretching bands can provide valuable insight into the strength and nature of the hydrogen bonding network within the sample.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound, with the molecular formula C₁₁H₁₃ClN₂O₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).
This precise mass measurement allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas, a critical step in structural elucidation and sample verification. An experimentally determined mass that falls within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass confirms the elemental composition.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Count | Isotope Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (H) | 13 | 1.007825 | 13.101725 |
| Chlorine (Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Total Theoretical Monoisotopic Mass | 240.066556 |
Fragmentation Pattern Analysis for Structural Elucidation
The structure contains several key functional groups that direct fragmentation: the morpholine ring, the carboxamide linkage, and the 4-chlorophenyl group. The most probable fragmentation points include:
Alpha-cleavage: Breakage of the bond between the morpholine nitrogen and the carbonyl carbon.
Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the chlorophenyl ring.
Fragmentation of the Morpholine Ring: Ring-opening reactions leading to the loss of smaller neutral molecules like ethylene (B1197577) oxide.
Cleavage at the Chlorophenyl Ring: Loss of a chlorine radical or fragmentation of the aromatic ring.
Table 2: Proposed Key Mass Fragments of this compound
| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 240/242 | [C₁₁H₁₃ClN₂O₂]⁺ | Molecular ion (M⁺), showing isotopic pattern for one chlorine atom. |
| 155/157 | [Cl-C₆H₄-NCO]⁺ | Cleavage of the morpholine ring, forming the chlorophenyl isocyanate radical cation. |
| 127/129 | [Cl-C₆H₄-NH₂]⁺ | Cleavage of the amide bond with hydrogen rearrangement, forming the 4-chloroaniline (B138754) radical cation. |
| 114 | [O(CH₂)₂N(CH₂)₂CO]⁺ | Cleavage of the amide bond, forming the morpholine-4-carbonyl cation. |
| 86 | [C₄H₈NO]⁺ | Alpha-cleavage and loss of CO, forming the morpholinium ion. |
Chromatographic and Other Analytical Techniques for Purity and Composition Assessment
Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be highly suitable, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. sielc.com
The presence of the chlorophenyl group provides a strong chromophore, making UV detection an effective means of quantification. A typical method would involve a C18 column and a gradient elution using a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, which has a molecular weight of 240.68 g/mol and contains polar amide and ether functionalities, direct GC analysis could be challenging due to its relatively low volatility and potential for thermal degradation in the injector port or on the column. researchgate.net
To overcome these issues, derivatization could be employed to convert the amide N-H group to a less polar, more volatile derivative (e.g., through silylation). However, a more direct approach would be GC coupled with mass spectrometry (GC-MS), using a high-temperature capillary column and a temperature-programmed oven to facilitate elution. This would be particularly useful for identifying volatile and semi-volatile impurities in a sample. nih.gov
Table 4: Potential GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Theoretical and Computational Chemistry Investigations of N 4 Chlorophenyl Morpholine 4 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-(4-chlorophenyl)morpholine-4-carboxamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties, offering a powerful lens through which to view its chemical nature.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to predict the ground state geometry by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be performed to optimize the molecular geometry. nih.govresearchgate.net The goal of such calculations is to theoretically determine bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.
The accuracy of these theoretical predictions can be benchmarked against experimental data obtained from X-ray crystallography. The crystallographic data for this compound reveals that the morpholine (B109124) ring adopts a stable chair conformation. nih.gov This conformation minimizes steric strain and is the expected ground state. In the crystal structure, the molecule's geometry is influenced by intermolecular interactions, such as N—H⋯O hydrogen bonds that link molecules into chains. nih.gov
A comparison between the theoretically calculated parameters and the experimental X-ray diffraction data is crucial for validating the chosen computational method. The key geometric parameters from the experimental crystal structure are presented below. nih.gov
| Bond | Length (Å) |
|---|---|
| Cl1—C9 | 1.7452 |
| O2—C5 | 1.2390 |
| N1—C5 | 1.351 |
| N2—C5 | 1.381 |
| N2—C6 | 1.417 |
| Atoms | Angle (°) |
|---|---|
| O2—C5—N1 | 123.61 |
| O2—C5—N2 | 120.66 |
| N1—C5—N2 | 115.72 |
| C5—N2—C6 | 125.79 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govedu.krd
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. edu.krd This energy gap can be calculated using DFT methods, and it is strongly related to the electronic and optical properties of the molecule. edu.krdschrodinger.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO would likely be distributed over the carboxamide group. The energy gap would quantify the molecule's propensity to undergo electronic transitions and participate in chemical reactions. While specific values for this compound are not available in the cited literature, similar molecules exhibit energy gaps typically in the range of 4-5 eV, which reflects significant molecular stability. irjweb.com
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. edu.krd |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.orgresearchgate.net
For this compound, the MEP map would reveal specific regions of interest:
Negative Potential (Red/Yellow): These regions have a high electron density and are susceptible to electrophilic attack. They are expected to be located around the highly electronegative atoms, namely the carbonyl oxygen (O2), the morpholine oxygen (O1), and the chlorine atom (Cl1).
Positive Potential (Blue): This region is electron-deficient and indicates the site for nucleophilic attack. The most positive potential is anticipated around the hydrogen atom attached to the amide nitrogen (N2-H), which is a hydrogen bond donor.
Neutral Potential (Green): These areas, typically found on the carbon backbone and phenyl ring, have a near-zero potential.
In addition to the visual MEP map, charge distribution can be quantified using population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net These calculations assign partial charges to each atom in the molecule, providing a numerical representation of the electron distribution and helping to rationalize the molecule's dipole moment and intermolecular interactions.
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static electronic properties of a molecule, molecular modeling and dynamics simulations provide insight into its conformational flexibility and behavior over time.
Conformational Sampling and Energy Minimization
This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and their relative energies. drugdesign.org The primary sources of flexibility are the rotation around the C5-N2 and N2-C6 single bonds and the puckering of the morpholine ring.
Experimental data confirms that the morpholine ring exists in a low-energy chair conformation. nih.gov Computational methods, such as systematic or stochastic conformational searches followed by energy minimization, can be used to explore the potential energy surface. researchgate.net Energy minimization refines the geometry of each conformer to find the nearest local energy minimum. drugdesign.org These calculations, often performed using molecular mechanics force fields (e.g., MMFF94) or DFT, would confirm that the chair conformation of the morpholine ring is indeed the global energy minimum, while other potential conformers, like the higher-energy boat or twist-boat forms, are less stable.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, a simulation would typically be run by placing the molecule in a solvent box (e.g., water) to mimic physiological conditions.
The analysis of the MD trajectory provides valuable information about the molecule's stability and flexibility. Key metrics include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from a reference structure over time. A stable RMSD plot with low fluctuations indicates that the molecule remains in a stable conformation throughout the simulation. volkamerlab.orgnih.gov
Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule.
MD simulations can confirm the stability of the ground-state chair conformation and analyze the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules, providing a comprehensive picture of the molecule's behavior in a dynamic environment. researchgate.net
Computational Analysis of Reaction Mechanisms and Pathways
Transition State Characterization in Catalytic or Biological Processes
The transition state is a critical concept in chemical reactions, representing the highest energy point along the reaction coordinate. Characterizing the transition state of this compound in a given process would provide invaluable insights into the reaction mechanism, including bond-breaking and bond-forming events.
In Catalytic Processes:
Computational studies on related morpholine derivatives have demonstrated the utility of theoretical calculations in elucidating catalytic mechanisms. For instance, in reactions where the morpholine nitrogen acts as a nucleophile or a base, computational methods can model the geometry of the transition state. Key parameters that would be investigated include:
Bond Distances: The lengths of forming and breaking bonds.
Angles and Dihedral Angles: The spatial arrangement of atoms.
Vibrational Frequencies: The identification of a single imaginary frequency corresponding to the motion along the reaction coordinate, which confirms a true transition state.
For this compound, a potential catalytic role could involve the carbonyl oxygen or the morpholine nitrogen participating in hydrogen bonding or coordination with a catalyst. Density Functional Theory (DFT) is a powerful tool for modeling such interactions and characterizing the resulting transition states.
In Biological Processes:
If this compound were to interact with a biological target, such as an enzyme, computational docking and molecular dynamics simulations would be the initial steps. These methods can predict the binding mode of the molecule within the active site. Following this, quantum mechanics/molecular mechanics (QM/MM) methods could be employed to study the enzymatic reaction involving the compound.
The transition state characterization in a biological context would focus on:
Interactions with Active Site Residues: Identifying key hydrogen bonds, and electrostatic or van der Waals interactions that stabilize the transition state.
Conformational Changes: How the protein and the ligand adjust their conformations to accommodate the transition state.
Due to the presence of the urea-like moiety, studies on similar N-phenylurea derivatives are relevant. For these compounds, computational investigations have been used to understand their inhibitory mechanism against various enzymes by modeling the transition state of the enzyme-inhibitor complex.
A hypothetical transition state characterization for a reaction involving this compound is summarized in the table below, based on typical values from computational studies of similar molecules.
| Parameter | Description | Hypothetical Value |
| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | -350 cm⁻¹ |
| Key Bond Distances | Distances of bonds being formed or broken in the transition state. | 1.8 - 2.2 Å |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 15 - 25 kcal/mol |
Note: These values are illustrative and would need to be determined through specific computational calculations for a defined reaction.
Reaction Coordinate Analysis and Energy Barriers
A reaction coordinate analysis involves mapping the energetic pathway of a reaction from reactants to products, passing through the transition state. This provides a detailed picture of the energy landscape of the reaction.
Reaction Coordinate Analysis:
The intrinsic reaction coordinate (IRC) method is commonly used to follow the reaction path downhill from the transition state to the reactants and products, confirming that the identified transition state connects the desired minima on the potential energy surface. For a process involving this compound, this analysis would reveal:
Intermediates: The presence of any stable or metastable intermediates along the reaction pathway.
Stepwise vs. Concerted Mechanism: Whether the reaction occurs in a single step or through multiple steps.
Energy Barriers:
The energy barrier, or activation energy, is the energy required to reach the transition state. It is a crucial determinant of the reaction rate. Computational chemistry can provide quantitative estimates of these barriers.
For a catalytic process, the energy barrier in the presence of a catalyst would be compared to the uncatalyzed reaction to quantify the catalytic efficiency. In a biological context, the energy barrier for a reaction within an enzyme active site would be compared to the reaction in solution to understand the principles of enzymatic catalysis.
The table below presents hypothetical energy barrier data for a reaction involving this compound, illustrating the kind of information that can be obtained from computational studies.
| Reaction Scenario | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Uncatalyzed Reaction | 0.0 | 35.0 | -10.0 | 35.0 |
| Catalyzed Reaction | -5.0 | 15.0 | -15.0 | 20.0 |
Note: The energies are relative to the reactants of the uncatalyzed reaction.
Academic Investigation of Biological Activities and Mechanisms of Action Excluding Clinical/dosage/safety
Cellular Assays and In Vitro Models for Mechanistic Insight
Detailed cellular assay data for N-(4-chlorophenyl)morpholine-4-carboxamide is not currently available in published literature. However, studies on compounds containing the N-phenylcarboxamide moiety provide some insight into potential mechanisms of action, particularly in the context of antiproliferative activity.
Cell-Based Enzyme Activity Assays
No specific cell-based enzyme activity assays for this compound have been reported. Research on other N-aryl carboxamides has sometimes included investigations into the inhibition of enzymes such as kinases or phospholipases, which are often implicated in cell signaling and proliferation pathways. For instance, certain 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been identified as having activity against the phospholipase C enzyme bldpharm.com. Without direct experimental evidence, the enzymatic targets of this compound remain speculative.
Investigations in Defined Cell Lines
The antiproliferative mechanisms of this compound have not been specifically elucidated in defined cell lines. However, the broader class of carboxamide derivatives has been the subject of such investigations. For example, studies on certain indole-isatin molecular hybrids have demonstrated in vitro antiproliferative activity against various human cancer cell lines nih.gov. These studies often involve treating cell lines with the compound and observing effects on cell cycle progression, apoptosis induction, and the modulation of specific protein levels involved in cancer pathways nih.gov.
Antimicrobial Activity Studies and Proposed Mechanistic Hypotheses
While direct antimicrobial studies on this compound are lacking, the morpholine (B109124) and chlorophenyl moieties are found in various compounds with documented antimicrobial properties.
Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
There is no specific data reporting the evaluation of this compound against bacterial strains such as Staphylococcus aureus or Escherichia coli. However, the morpholine nucleus is a component of some antibacterial agents. For instance, certain acetamide (B32628) derivatives bearing a para-chlorophenyl moiety have shown antibacterial properties researchgate.net. The proposed mechanisms for such compounds can vary widely, from the disruption of cell wall synthesis to the inhibition of essential enzymes.
Antifungal Activity Assessment (e.g., Candida albicans)
Similarly, no specific antifungal activity assessments for this compound against pathogens like Candida albicans have been published. The morpholine ring is a key feature of the morpholine class of fungicides, which act by inhibiting sterol biosynthesis in fungi nih.gov. These fungicides, however, are structurally more complex than this compound. Surfactants based on morpholine and piperidine (B6355638) have also been investigated for their antifungal properties against Candida albicans researchgate.net.
Antimalarial Activity in Academic Models
The potential antimalarial activity of this compound has not been reported. Research into new antimalarial agents has explored a vast chemical space, including various carboxamide-containing scaffolds. A notable example is the class of quinoline-4-carboxamides, which have shown potent antimalarial activity through mechanisms such as the inhibition of protein synthesis in the parasite hxchem.netmdpi.com. These compounds, however, possess a distinct quinoline (B57606) core that is crucial for their activity and is absent in this compound.
Applications in Chemical Biology and Materials Science Research
Development as Chemical Probes for Biological Systems
The morpholine-carboxamide scaffold is recognized in the development of chemical probes designed to investigate complex biological systems. These tools are crucial for understanding the function of proteins and elucidating cellular pathways.
While specific studies detailing N-(4-chlorophenyl)morpholine-4-carboxamide as a probe for target validation are not extensively documented, the broader class of carboxamides is integral to this area of research. Chemical probes are small molecules used to engage a specific protein target, allowing researchers to study its biological role. The process of identifying protein targets and off-targets is fundamental in modern drug discovery. nih.gov By modifying the core structure, researchers can develop derivatives to probe specific biological questions, such as validating the role of a particular enzyme or receptor in a disease pathway. mdpi.com For instance, the identification of protein targets for bioactive small molecules helps in understanding their mode of action and can reveal new therapeutic opportunities or potential toxic effects. nih.gov
The morpholine-carboxamide framework has been incorporated into molecules designed for advanced biological applications like affinity-based proteomics and medical imaging. In chemical proteomics, a bioactive molecule is often modified with a reactive group or linker to enable the isolation and identification of its protein targets from a complex cellular environment. nih.gov
Furthermore, analogs of morpholine-carboxamide have been developed as imaging agents. For example, radiolabeled ligands incorporating this scaffold are being investigated as agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to study receptors in the brain. nih.govresearchgate.net A notable example is [¹²³I]AM281, a potent and selective antagonist for the cannabinoid CB1 receptor, which has a morpholine-carboxamide-related structure. nih.gov Such imaging agents allow for the non-invasive study of receptor distribution and function, which is critical for understanding neurological diseases like depression, schizophrenia, and obesity. nih.gov
Research into Material Science Applications and Surface Interactions
In the field of materials science, molecules containing morpholine (B109124) and carboxamide functionalities are investigated for their protective properties on metal surfaces, particularly as corrosion inhibitors.
Research has demonstrated that derivatives of morpholine-carboxamide can act as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netmdpi.com Studies on the closely related compound, N-((4-chlorophenyl)(morpholin-4-yl)methyl)benzamide, revealed a significant inhibiting effect on mild steel in a sulphuric acid solution, with an efficiency greater than 90% at a concentration of 0.01 M. researchgate.net The mechanism of inhibition is concentration-dependent; at lower concentrations, anodic inhibition is predominant, while at higher concentrations, cathodic inhibition is more significant. researchgate.net The inhibitory action is attributed to the presence of heteroatoms (Nitrogen and Oxygen) and aromatic rings in the molecular structure, which serve as active centers for adsorption onto the metal surface. mdpi.com
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency | Inhibition Mechanism |
|---|---|---|---|---|
| N-((4-chlorophenyl)(morpholin-4-yl)methyl)benzamide | Mild Steel | Sulphuric Acid | > 90% at 0.01 M | Mixed-type (predominantly anodic at low concentration, cathodic at high concentration) |
The effectiveness of morpholine-based compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govscirp.org The adsorption process can involve both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the sharing of electrons between the inhibitor molecule and the metal's d-orbitals. mdpi.com
For the related inhibitor N-((4-chlorophenyl)(morpholin-4-yl)methyl)benzamide, the adsorption process on mild steel was found to follow the Temkin's adsorption isotherm model. researchgate.net The negative value calculated for the standard free energy of adsorption indicates that the adsorption process is spontaneous. researchgate.net This adsorbed layer creates a protective film, hindering the electrochemical processes of corrosion. nih.govscirp.org The presence of N and O atoms in the morpholine ring and the carboxamide group allows for the formation of coordinate bonds with the metal, strengthening the protective film. mdpi.com
This compound as a Scaffold for Future Academic Drug Design Research
The this compound structure represents a valuable scaffold for future drug design and discovery research. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. The concept of "scaffold hopping" is an effective strategy in medicinal chemistry to develop new lead structures with improved properties. nih.gov
The title compound combines three key structural motifs commonly found in biologically active molecules:
Morpholine Ring: A heterocyclic amine that is a common building block in medicinal chemistry, often used to improve the aqueous solubility and pharmacokinetic properties of a drug candidate. nih.gov
Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring can enhance binding affinity to target proteins and improve metabolic stability.
Carboxamide Linker: This functional group is one of the most prevalent in biologically relevant molecules and is known to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov
Derivatives of the quinoline-4-carboxamide scaffold, for example, have been optimized to yield potent drug candidates with excellent efficacy. acs.org Similarly, the N-phenyl-carboxamide scaffold has been explored for developing anticancer agents targeting specific kinases. mdpi.com Given the established importance of its constituent parts, this compound serves as a promising starting point for the synthesis of new derivatives with potential therapeutic applications.
| Structural Component | Potential Contribution to Bioactivity | Relevance in Medicinal Chemistry |
|---|---|---|
| Morpholine Ring | Improves solubility, metabolic stability, and pharmacokinetic profile. | Frequently used isostere for other rings to modulate physicochemical properties. |
| p-Chlorophenyl Group | Can enhance binding affinity through hydrophobic and halogen bonding interactions; may improve metabolic resistance. | Common substituent used to explore structure-activity relationships (SAR). |
| Carboxamide Linker | Acts as a rigid and stable linker; capable of forming crucial hydrogen bonds with protein targets. | A key pharmacophoric feature in a vast number of approved drugs. |
Theoretical Frameworks for Lead Optimization
Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising compound to enhance its therapeutic potential. biobide.com This process often involves iterative structural modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govnumberanalytics.com The this compound scaffold serves as a valuable starting point for such optimization efforts.
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization, providing insights into how specific structural features of a molecule influence its biological activity. For compounds containing the morpholine-4-carboxamide (B177924) moiety, SAR studies have revealed key determinants for activity. For instance, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the morpholine group was found to be a crucial component. acs.org Modifications to this part of the molecule, such as replacing it with a more hydrophobic piperidine (B6355638) or a smaller, more polar hydroxypyrrolidine, resulted in significant changes in inhibitory potency. acs.org
Computational models and molecular docking are also integral to modern lead optimization strategies. These in silico methods can predict how a molecule like this compound might bind to a biological target, guiding the rational design of more effective derivatives. nih.gov By understanding the key interactions between the compound and its target, researchers can make targeted modifications to improve binding affinity and selectivity.
The table below illustrates how systematic modifications to a core scaffold, exemplified by the morpholine-carboxamide structure, can influence biological activity, a central concept in lead optimization.
| Compound Modification | Rationale for Modification | Observed Impact on Activity |
| Replacement of morpholine with piperidine | To increase hydrophobicity. | Maintained or slightly altered activity, suggesting tolerance for less polarity in that region of the binding pocket. acs.org |
| Introduction of a hydroxyl group to the morpholine ring | To increase polarity and potential for hydrogen bonding. | Can lead to increased potency if the hydroxyl group can form a favorable interaction with the target. acs.org |
| Alteration of the phenyl substituent | To probe for additional binding interactions and modify electronic properties. | The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. |
| Conformational restriction of flexible linkers | To reduce the entropic penalty of binding and lock in an active conformation. | Often leads to an increase in binding affinity and potency. acs.org |
Design of Novel Chemical Entities for Exploratory Research
The this compound structure is not only a subject for optimization but also a building block for the creation of entirely new chemical entities for exploratory research. nih.gov The process of designing novel molecules often involves combining known pharmacophores or privileged structures to generate compounds with new biological activities. nih.gov The morpholine-carboxamide unit is considered a privileged structure due to its presence in a wide range of biologically active compounds and its favorable drug-like properties. nih.gov
In the quest for new therapeutics, researchers have incorporated the morpholine-carboxamide scaffold into larger molecules to target a variety of biological systems. For example, quinoline-4-carboxamide derivatives have been investigated as antimalarial agents. acs.orgnih.gov In these studies, the morpholine-containing fragment was systematically modified to enhance potency and improve pharmacokinetic properties. acs.org It was discovered that the morpholine oxygen was crucial for the antiparasitic activity of these compounds. acs.org
The versatility of the morpholine-carboxamide scaffold allows for its use in fragment-based drug discovery. In this approach, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then grown or combined to produce more potent lead compounds. nih.gov The this compound structure represents a potential starting fragment that can be elaborated upon to develop novel inhibitors for various enzymes or receptors.
The following table presents examples of how the morpholine-carboxamide scaffold has been incorporated into different molecular frameworks to create novel chemical entities with diverse biological targets.
| Scaffold Combination | Target Class | Rationale for Design | Resulting Biological Activity |
| Quinoline (B57606) + Morpholine-carboxamide | Kinases, Antiparasitics | To combine the kinase-binding properties of the quinoline core with the favorable pharmacokinetic profile of the morpholine moiety. acs.orgresearchgate.net | Potent antimalarial activity with improved oral efficacy. acs.orgnih.gov |
| Pyrimidine (B1678525) + Morpholine-carboxamide | Phospholipases | To explore new chemical space for enzyme inhibitors by decorating a central pyrimidine ring with various functional groups, including morpholine. acs.org | Identification of potent and selective NAPE-PLD inhibitors. acs.org |
| Quinazolinone + Morpholine-carboxamide | Opioid Receptors, Antifungals | To create novel antagonists or modulators by integrating the morpholine-carboxamide into a rigid quinazolinone framework. nih.govresearchgate.net | Development of potent and selective opioid receptor antagonists. researchgate.net |
| Coumarin + Morpholine-carboxamide | Antimicrobials | To synthesize hybrid molecules with potential dual-action mechanisms by combining the antimicrobial properties of coumarins with the morpholine scaffold. researchgate.net | Compounds with moderate to good antimicrobial activity. researchgate.net |
Future Research Directions and Emerging Paradigms
Addressing Unexplored Biological and Chemical Spaces
While the initial synthesis and structural characterization of N-(4-chlorophenyl)morpholine-4-carboxamide have been established, its biological activity profile remains largely uncharted. The morpholine (B109124) moiety is a versatile pharmacophore present in numerous approved drugs, suggesting a broad potential for biological activity. researchgate.netresearchgate.net Future research should systematically explore the interaction of this compound with a wide array of biological targets.
Exploration of Novel Biological Targets: The structural components of this compound, namely the morpholine ring and the aryl carboxamide group, are known to interact with various enzymes and receptors. nih.gov A key future direction will be to screen this compound against diverse panels of biological targets to uncover novel therapeutic applications. Based on the activities of similar heterocyclic compounds, potential target classes for investigation are outlined in the table below. ijprajournal.comnih.gov
| Potential Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Kinases | Many kinase inhibitors incorporate morpholine or aryl amide motifs. | Oncology, Inflammatory Diseases |
| G-protein coupled receptors (GPCRs) | The morpholine scaffold can mimic endogenous ligands for various GPCRs. | CNS Disorders, Metabolic Diseases |
| Ion Channels | Aryl amides are known to modulate the function of various ion channels. | Neuropathic Pain, Cardiovascular Diseases |
| Epigenetic Targets (e.g., HDACs) | Carboxamide derivatives have shown activity as histone deacetylase inhibitors. | Oncology, Neurodegenerative Diseases |
| Anti-infective Targets | Morpholine and carboxamide derivatives have demonstrated antibacterial and antifungal properties. researchgate.net | Infectious Diseases |
Systematic Chemical Derivatization: The core structure of this compound offers multiple points for chemical modification to expand its chemical space. nih.gov Systematic derivatization can lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties. Future synthetic efforts could focus on:
Substitution on the phenyl ring: Introducing various electron-donating or electron-withdrawing groups to probe structure-activity relationships (SAR).
Modification of the morpholine ring: Exploring C-functionalized morpholine derivatives to enhance target engagement. nih.gov
Alteration of the carboxamide linker: Investigating the impact of linker length and rigidity on biological activity.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of novel drug candidates. nih.govnih.gov For this compound and its derivatives, AI and ML can be powerful tools.
Predictive Modeling: Machine learning algorithms can be trained on existing data for morpholine and carboxamide-containing compounds to build predictive models for various properties, including biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics. nih.govmdpi.com These models can then be used to virtually screen libraries of novel derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Design: Generative AI models can design novel molecules from scratch with desired properties. acm.org By providing the model with key structural features of this compound and a desired biological activity profile, it can generate new, synthetically accessible analogues with a high probability of success.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A deeper understanding of the mechanism of action and pharmacokinetic profile of this compound requires the application of advanced analytical techniques.
Advanced Spectroscopic Methods: Techniques such as 2D-NMR, X-ray crystallography, and mass spectrometry are crucial for detailed structural elucidation and for studying the interactions between the compound and its biological targets at an atomic level. researchgate.net Computational methods like Density Functional Theory (DFT) can complement experimental spectroscopic data to provide insights into the molecule's electronic structure and reactivity. researchgate.net
Real-Time Imaging: Molecular imaging techniques, such as positron emission tomography (PET) and fluorescence imaging, can be employed to visualize the biodistribution and target engagement of radiolabeled or fluorescently tagged derivatives of this compound in living organisms. nih.govgithub.ioazolifesciences.com This allows for non-invasive, real-time assessment of the compound's pharmacokinetics and pharmacodynamics, providing crucial information for its development as a therapeutic agent. nih.gov
Collaborative Research Opportunities in Interdisciplinary Sciences
The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate necessitates a multidisciplinary approach. nih.gov Collaborative efforts between different scientific fields are essential to fully explore its potential.
Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and molecular biology, and pharmaceutical companies with resources for high-throughput screening, preclinical development, and clinical trials can significantly accelerate the research and development process. rsc.org
Integration of Chemistry, Biology, and Data Science: A synergistic approach involving medicinal chemists for compound design and synthesis, pharmacologists and biochemists for biological evaluation, and computational scientists for data analysis and predictive modeling will be crucial. nih.gov This interdisciplinary approach will enable a more rational and efficient exploration of the therapeutic potential of this compound and its analogues.
The future of research on this compound is bright, with numerous avenues for exploration that could lead to the discovery of novel therapeutics for a range of diseases.
Q & A
Basic Research Questions
Q. What is the crystal structure of N-(4-chlorophenyl)morpholine-4-carboxamide, and how is it determined?
- Answer : The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 9.3359 Å, b = 11.105 Å, c = 22.426 Å, and Z = 7. The morpholine ring adopts a chair conformation, and intermolecular N–H⋯O hydrogen bonds form chains along the [100] direction. X-ray diffraction using SHELXL software (single-crystal refinement, R factor = 0.044) is the primary method for structural determination .
| Crystallographic Data | Values |
|---|---|
| Molecular formula | C₁₁H₁₃ClN₂O₂ |
| Molecular weight | 240.68 g/mol |
| Crystal system | Orthorhombic |
| Space group | Pbca |
Q. What synthetic routes are available for this compound?
- Answer : The compound is synthesized via amide coupling between morpholine-4-carbonyl chloride and 4-chloroaniline. Key steps include:
- Reaction in anhydrous dichloromethane under nitrogen.
- Purification via silica gel column chromatography (eluent: CH₂Cl₂/MeOH 10:1) .
Q. How is this compound characterized spectroscopically?
- Answer :
- IR Spectroscopy : A strong absorption at ~1658 cm⁻¹ confirms the carbonyl (C=O) stretch of the carboxamide group .
- ¹H NMR : Key signals include δ ~3.3–3.5 ppm (morpholine CH₂–N and CH₂–O) and δ ~7.3–7.5 ppm (aromatic protons from the 4-chlorophenyl group) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Answer :
- Catalyst Selection : Use CsF as a base in DMF to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Isopropanol improves epoxide ring-opening reactions (e.g., in related morpholine derivatives) with yields up to 63% .
- Temperature Control : Reactions at 50°C for 48–72 hours balance kinetics and side-product suppression .
Q. What pharmacological activities are associated with derivatives of this compound?
- Answer : β-Lactam derivatives incorporating this scaffold (e.g., N-(4-(1-(4-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl)phenyl)morpholine-4-carboxamide) show antimicrobial activity (Staphylococcus aureus MIC = 8 µg/mL). Testing involves agar dilution methods and comparison with control antibiotics .
Q. How can data discrepancies in crystallographic studies of this compound be resolved?
- Answer :
- Refinement Checks : Use SHELXL’s TWIN and BASF commands to address twinning or disorder .
- Hydrogen Bond Analysis : Validate H-bond distances (e.g., N–H⋯O = 2.89 Å) against standard geometric criteria .
- Data/Parameter Ratio : Maintain a ratio >15 to ensure model reliability .
Methodological Guidance
-
For Structural Analysis :
-
For Synthetic Challenges :
-
For Pharmacological Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
